3-Chloro-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Chloro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by a chlorine atom and a methoxycarbonyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methoxycarbonyl)benzoic acid typically involves several steps starting from readily available raw materials. One common synthetic route includes the following steps:
Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.
Bromination: Bromination is performed to introduce a bromine atom at the desired position.
Diazotization: Finally, diazotization is carried out to replace the bromine atom with a chlorine atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The scalability of the process is demonstrated by successful production runs of approximately 70 kg per batch with a total yield of 24% .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Esterification: Reagents such as alcohols and acid catalysts are used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while esterification can produce different esters of this compound.
Scientific Research Applications
3-Chloro-5-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(methoxycarbonyl)benzoic acid depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Interactions: It can participate in chemical reactions within biological systems, affecting metabolic processes.
Comparison with Similar Compounds
3-Chloro-5-(methoxycarbonyl)benzoic acid can be compared with other similar compounds, such as:
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
3-Chloro-5-methoxybenzoic acid: Lacks the methoxycarbonyl group, leading to different chemical properties and uses.
2-Amino-4-(methoxycarbonyl)benzoic acid: Contains an amino group instead of a chlorine atom, which significantly alters its chemical behavior.
Properties
IUPAC Name |
3-chloro-5-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLARAVKGVUMKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646575 | |
Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153203-57-7 | |
Record name | 1-Methyl 5-chloro-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153203-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.